molecular formula C11H18N2O3S B2396049 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide CAS No. 952901-13-2

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide

Cat. No.: B2396049
CAS No.: 952901-13-2
M. Wt: 258.34
InChI Key: INIHWKGRTSZSJQ-UHFFFAOYSA-N
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Description

3-Amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide (CAS 952901-13-2) is a chemical compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . This benzenesulfonamide derivative is characterized by a tert-butyl sulfonamide group at the 1-position, a methoxy group at the 4-position, and an amino group at the 3-position of the benzene ring . Its structural features, including the electron-donating methoxy and amino groups, make it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules targeting enzymatic pathways. The compound is typically stored under specified cold-chain conditions to ensure stability . As a specialized research chemical, it is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can utilize its molecular structure, defined by the SMILES notation O=S(C1=CC=C(OC)C(N)=C1)(NC(C)(C)C)=O, for various experimental purposes . Please note that this product is currently out of stock; inquiries regarding future availability can be made directly with the supplier.

Properties

IUPAC Name

3-amino-N-tert-butyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIHWKGRTSZSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives can exhibit anticancer properties. In a study evaluating various compounds, including 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide, it was observed that these compounds could inhibit the growth of certain cancer cell lines. The mechanism often involves interference with key cellular pathways that regulate cell proliferation and apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung cancer)12.5Induction of apoptosis
Other SulfonamidesVariousVariesCell cycle arrest

Inhibition of Carbonic Anhydrases

The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Inhibitors of CAs have therapeutic applications in treating glaucoma, epilepsy, and other conditions .

Binding Affinity Data

CompoundCA IsoformBinding Affinity (Kd)
This compoundCA I6 nM
Other SulfonamidesCA II, VIIHigher than control

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored due to its ability to inhibit lipoxygenase enzymes. Lipoxygenases are involved in the inflammatory response, and their inhibition can lead to reduced inflammation and pain .

Case Study: Lipoxygenase Inhibition

CompoundIC50 (µM)Application
This compound0.34Treatment of arthritis
Other CompoundsVariesVarious inflammatory diseases

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The specific derivative has shown promise against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for its application in drug development. Studies have assessed its solubility, permeability, and metabolic stability, which are crucial for determining its suitability as a therapeutic agent .

Pharmacokinetic Profile

PropertyValue
SolubilityLow
PermeabilityMedium to High
Metabolic StabilityModerate

Mechanism of Action

The mechanism of action of 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Amino and Cyclohexylamino Substituents

The compound 3-amino-N-tert-butyl-4-(cyclohexylamino)benzenesulfonamide (43) () shares a nearly identical backbone but replaces the methoxy group with a cyclohexylamino substituent. Key differences include:

  • Synthesis : Compound 43 is synthesized via nitro-group reduction (88% yield), whereas the methoxy-substituted target compound likely requires alternative functionalization.
  • Bioactivity: Compound 43 is reported as a ferroptosis inhibitor with high efficacy, suggesting that the cyclohexylamino group may enhance binding to redox-active enzymes or lipid peroxidation regulators.

Methoxy-Substituted Sulfonamides

N-(4-Methoxyphenyl)benzenesulfonamide () lacks the tert-butyl and amino groups but features a methoxy-phenyl substituent. Key distinctions:

  • Crystallinity : The methoxy group in this analog contributes to distinct crystal packing interactions, as observed in related structures (e.g., hydrogen-bonding networks involving the sulfonamide and methoxy oxygen). This may influence solubility and stability compared to the tert-butyl-containing compound.
  • Bioactivity : Methoxy-substituted sulfonamides are often explored for antimicrobial or anti-inflammatory properties, implying that the tert-butyl group in the target compound could shift activity toward targets requiring hydrophobic interactions .

tert-Butyl Benzenesulfonamide Derivatives

4-tert-Butylbenzenesulfonamide () is a simpler analog used as a pharmaceutical reference standard or plastic additive. Comparisons include:

  • Industrial vs. Pharmaceutical Use: While highlights industrial applications (e.g., plastic stabilizers), the amino and methoxy groups in the target compound suggest a pharmaceutical focus, leveraging hydrogen-bonding for target engagement .

Complex Sulfonamide Derivatives with Additional Functional Groups

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide () incorporates a benzofuran and isonicotinoyl moiety, demonstrating how additional functionalization expands applications:

  • Structural Complexity: The benzofuran group may confer fluorescence or π-stacking capabilities, while the isonicotinoyl group could enable metal coordination. This contrasts with the target compound’s simpler structure, which prioritizes synthetic accessibility and metabolic stability .

Data Tables

Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) Application/Activity Reference
3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide ~300 (estimated) 3-amino, 4-methoxy, N-tert-butyl N/A Hypothesized enzyme inhibition -
Compound 43 () 326 3-amino, 4-cyclohexylamino, N-tert-butyl 88 Ferroptosis inhibition
N-(4-Methoxyphenyl)benzenesulfonamide () 277 4-methoxy, N-phenyl N/A Antimicrobial studies
4-tert-Butylbenzenesulfonamide () 213 4-tert-butyl N/A Pharmaceutical reference

Research Findings and Implications

  • Substituent Effects : The tert-butyl group consistently enhances lipophilicity across analogs, but its utility depends on context—industrial additives prioritize stability, while pharmaceuticals balance permeability and solubility.
  • Bioactivity Trends: Amino and cyclohexylamino groups () correlate with ferroptosis inhibition, whereas methoxy groups () may favor antimicrobial activity. The target compound’s combination of amino and methoxy groups could enable dual functionality.

Biological Activity

3-Amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group and a tert-butyl group attached to a benzene ring, which influences its reactivity and biological activity. The sulfonamide moiety is known for its ability to interact with various biological targets.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. It is believed to bind to the active sites of target enzymes, thereby obstructing substrate binding and altering metabolic pathways. This inhibition can lead to significant physiological changes, particularly in metabolic processes involving folates and purines .

Research Findings

Several studies have investigated the biological activities of sulfonamide derivatives:

  • Enzyme Inhibition Studies:
    A study demonstrated that related sulfonamides significantly inhibited CYP3A4, an important enzyme in drug metabolism, with IC50 values indicating potent reversible inhibition .
CompoundIC50 (μM)% TDIk_obs (min⁻¹)
This compoundTBDTBDTBD
Related Compound0.3466%0.0921
  • Cardiovascular Studies:
    Research involving isolated rat hearts showed that certain sulfonamides could lower perfusion pressure, suggesting a potential therapeutic role in managing hypertension .

Case Studies

Case Study 1: Inhibition of Dihydrofolate Reductase
In vitro studies demonstrated that compounds structurally related to this compound effectively inhibited DHFR, which is crucial for DNA synthesis and cell proliferation. This property makes it a candidate for further development as an anticancer agent.

Case Study 2: Cardiovascular Effects
A study on the effects of various benzene sulfonamides on coronary resistance indicated that certain derivatives could significantly reduce resistance compared to controls, highlighting their potential use in cardiovascular therapies .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide, and how can structural integrity be verified at each stage?

  • Methodology : The synthesis typically involves sequential functional group modifications under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis of sensitive groups like the tert-butyl moiety. Key steps include sulfonamide bond formation and amino group protection/deprotection. Structural verification at each stage requires NMR spectroscopy (e.g., 1^1H and 13^13C NMR for functional group tracking) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. Recrystallization in solvents like ethanol or dichloromethane may optimize yield and purity .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodology : Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. Use deuterated solvents consistently (e.g., DMSO-d6 or CDCl3) for NMR comparisons. Cross-validate with 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously. For impurities, employ HPLC-MS to identify byproducts and adjust synthetic conditions (e.g., reaction time, temperature) to minimize side reactions .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) provides high sensitivity. Validate the method using spiked plasma or tissue homogenates, assessing recovery rates (>85%) and limit of detection (LOD < 1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Research Questions

Q. How can reaction pathways and kinetic parameters be determined for sulfonamide derivatives of this compound?

  • Methodology : Use stopped-flow kinetics or in-situ FTIR spectroscopy to monitor intermediate formation. For example, track tert-butyl group stability under acidic conditions. Apply the Eyring equation to calculate activation energy (ΔGΔG^\ddagger) from temperature-dependent rate constants. Computational methods (e.g., DFT calculations) can model transition states and validate experimental kinetics .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodology : Synthesize analogs with modifications to the methoxy or tert-butyl groups. Test in vitro against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity measurements. Correlate substituent electronic properties (Hammett σ values) with inhibitory potency. Molecular docking (e.g., AutoDock Vina) predicts binding modes to guide rational design .

Q. How can crystallographic data elucidate the compound’s interaction with biological targets?

  • Methodology : Co-crystallize the compound with its target protein (e.g., via vapor diffusion in hanging drops). Collect X-ray diffraction data (1.5–2.0 Å resolution) and solve the structure using molecular replacement. Analyze hydrogen-bonding networks (e.g., between the sulfonamide group and active-site residues) using PyMOL or Coot. Compare with apo-protein structures to identify conformational changes .

Q. What in silico approaches predict metabolic stability and toxicity profiles?

  • Methodology : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate cytochrome P450 metabolism and hepatotoxicity. Validate with in vitro assays: incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS. Identify major metabolic sites (e.g., demethylation of the methoxy group) and design analogs with fluorinated substituents to block oxidation .

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